2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile
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Overview
Description
2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with three chlorine atoms, a morpholine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile typically involves the chlorination of a pyridine derivative followed by the introduction of the morpholine and nitrile groups. One common method includes the reaction of 2,4,5-trichloropyridine with morpholine in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The presence of the morpholine ring and nitrile group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trichloro-6-(piperidin-4-yl)pyridine-3-carbonitrile
- 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carboxamide
- 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-methanol
Uniqueness
2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of three chlorine atoms on the pyridine ring enhances its reactivity, while the morpholine ring and nitrile group contribute to its potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
2,4,5-trichloro-6-morpholin-4-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3O/c11-7-6(5-14)9(13)15-10(8(7)12)16-1-3-17-4-2-16/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGKAFCYFIKHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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